Cas no 50834-78-1 (4-(4-Methoxyphenyl)-2-methylthiazole)

4-(4-Methoxyphenyl)-2-methylthiazole is a substituted thiazole derivative featuring a methoxyphenyl group at the 4-position and a methyl group at the 2-position of the thiazole ring. This compound is of interest in organic synthesis and pharmaceutical research due to its structural versatility, serving as a key intermediate in the development of heterocyclic compounds. Its electron-rich aromatic system and stable thiazole core make it suitable for applications in medicinal chemistry, particularly in the design of bioactive molecules. The methoxy group enhances solubility and modulates electronic properties, facilitating further functionalization. This product is typically characterized by high purity and consistent performance in synthetic workflows.
4-(4-Methoxyphenyl)-2-methylthiazole structure
50834-78-1 structure
Product Name:4-(4-Methoxyphenyl)-2-methylthiazole
CAS No:50834-78-1
MF:C11H11NOS
MW:205.276141405106
MDL:MFCD00460502
CID:934354
PubChem ID:768765
Update Time:2025-06-07

4-(4-Methoxyphenyl)-2-methylthiazole Chemical and Physical Properties

Names and Identifiers

    • 4-(4-Methoxyphenyl)-2-methylthiazole
    • 4-(4-methoxyphenyl)-2-methyl-1,3-thiazole
    • 4-(4-METHOXY-PHENYL)-2-METHYL-THIAZOLE
    • HMS1683J18
    • HMS2356I12
    • STK947434
    • DTXSID50354323
    • AS-18000
    • 50834-78-1
    • MFCD00460502
    • Z48850567
    • OVKCVKLSCKKRJY-UHFFFAOYSA-N
    • SR-01000492478
    • CS-0206162
    • CHEMBL1549167
    • AKOS000115187
    • A871442
    • SR-01000492478-1
    • Thiazole, 4-(4-methoxyphenyl)-2-methyl-
    • SCHEMBL202291
    • MLS000122315
    • SMR000119755
    • EN300-01385
    • MDL: MFCD00460502
    • Inchi: 1S/C11H11NOS/c1-8-12-11(7-14-8)9-3-5-10(13-2)6-4-9/h3-7H,1-2H3
    • InChI Key: OVKCVKLSCKKRJY-UHFFFAOYSA-N
    • SMILES: S1C(C)=NC(=C1)C1C=CC(=CC=1)OC

Computed Properties

  • Exact Mass: 205.05600
  • Monoisotopic Mass: 205.056135
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 50.4
  • XLogP3: 3

Experimental Properties

  • Density: 1.155±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 69 ºC (ethanol )
  • Boiling Point: 334.1°C at 760 mmHg
  • Flash Point: 155.8°C
  • Refractive Index: 1.576
  • Solubility: Slightly soluble (2.9 g/l) (25 º C),
  • PSA: 50.36000
  • LogP: 3.12710

4-(4-Methoxyphenyl)-2-methylthiazole Customs Data

  • HS CODE:2934100090
  • Customs Data:

    China Customs Code:

    2934100090

    Overview:

    2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

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4-(4-Methoxyphenyl)-2-methylthiazole Production Method

4-(4-Methoxyphenyl)-2-methylthiazole Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:50834-78-1)4-(4-Methoxyphenyl)-2-methylthiazole
Order Number:A871442
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:28
Price ($):179.0
Email:sales@amadischem.com

Additional information on 4-(4-Methoxyphenyl)-2-methylthiazole

Professional Introduction to Compound with CAS No 50834-78-1 and Product Name: 4-(4-Methoxyphenyl)-2-methylthiazole

4-(4-Methoxyphenyl)-2-methylthiazole, identified by its Chemical Abstracts Service (CAS) number 50834-78-1, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic molecule, featuring a thiazole core substituted with a 4-methoxyphenyl group and a methylthiazole moiety, has garnered considerable attention due to its versatile structural framework and potential biological activities. The compound's unique chemical architecture positions it as a valuable scaffold for the development of novel therapeutic agents, particularly in addressing complex diseases such as cancer, inflammation, and neurodegenerative disorders.

The thiazole ring, a five-membered sulfur-containing heterocycle, is renowned for its broad spectrum of biological interactions. Its incorporation into pharmaceutical molecules often enhances binding affinity to target proteins and enzymes. In the case of 4-(4-Methoxyphenyl)-2-methylthiazole, the presence of both the 4-methoxyphenyl group and the methyl substituent on the thiazole ring introduces additional functional sites that can be modulated to optimize pharmacokinetic and pharmacodynamic properties. This dual substitution pattern allows for fine-tuning of electronic and steric effects, making the compound an attractive candidate for structure-activity relationship (SAR) studies.

Recent advancements in computational chemistry and molecular modeling have further highlighted the promise of 4-(4-Methoxyphenyl)-2-methylthiazole as a lead compound. High-throughput virtual screening (HTVS) and quantum mechanical calculations have been employed to predict its binding interactions with various biological targets. Notably, studies suggest that this compound exhibits promising affinities for enzymes involved in metabolic pathways relevant to cancer progression. The methoxy group on the phenyl ring enhances hydrophilicity, improving solubility while maintaining lipophilic character—a critical balance for drug efficacy.

In parallel, experimental investigations have begun to elucidate the mechanistic pathways through which 4-(4-Methoxyphenyl)-2-methylthiazole exerts its effects. Initial in vitro assays indicate that the compound demonstrates inhibitory activity against certain kinases implicated in tumor growth. The 4-methoxyphenyl moiety appears to play a pivotal role in stabilizing enzyme-substrate interactions, while the thiazole core contributes to selective binding. These findings align with emerging research on thiazole derivatives as potent inhibitors of protein-protein interactions (PPIs), which are increasingly recognized as key regulators of cellular processes.

The integration of synthetic methodologies has also contributed to the growing interest in 4-(4-Methoxyphenyl)-2-methylthiazole. Modern approaches in heterocyclic chemistry have enabled efficient construction of its molecular framework, leveraging palladium-catalyzed cross-coupling reactions and transition-metal-mediated cyclizations. Such methodologies not only streamline synthesis but also allow for rapid diversification of analogs, facilitating rapid optimization campaigns. The development of green chemistry principles further underscores the sustainability of these synthetic routes, reducing environmental impact while maintaining high yields and purity.

Preclinical studies have begun to explore the potential therapeutic applications of 4-(4-Methoxyphenyl)-2-methylthiazole in animal models. Preliminary data suggest that oral administration leads to favorable bioavailability profiles, with detectable levels persisting over prolonged periods. Pharmacokinetic analyses indicate moderate metabolism via cytochrome P450 enzymes, suggesting potential drug-drug interactions that must be carefully considered in clinical settings. Additionally, toxicity assessments have revealed low systemic toxicity at tested doses, reinforcing its safety profile for further development.

The role of 4-(4-Methoxyphenyl)-2-methylthiazole in addressing neurodegenerative diseases is another area of active investigation. The thiazole scaffold has been associated with neuroprotective effects in several models, possibly through modulation of oxidative stress pathways and inflammatory responses. Research has hinted at its potential utility in mitigating neuronal damage caused by amyloid-beta aggregation—a hallmark pathological feature in Alzheimer's disease. While these findings are preliminary, they underscore the compound's broad therapeutic relevance beyond oncology applications.

Collaborative efforts between academic institutions and pharmaceutical companies are accelerating the translation of 4-(4-Methoxyphenyl)-2-methylthiazole from bench to bedside. Public-private partnerships have facilitated access to advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), enabling detailed structural characterization. These resources are complemented by high-resolution crystallography studies that provide atomic-level insights into molecular interactions, informing rational design modifications for enhanced potency.

The future direction for 4-(4-Methoxyphenyl)-2-methylthiazole research lies in expanding its therapeutic scope through targeted derivatization. By introducing additional functional groups or altering substitution patterns on the thiazole ring or phenyl moiety, researchers aim to fine-tune specific pharmacological properties. For instance, modifications may enhance receptor selectivity or improve metabolic stability while preserving bioactivity—a critical balance for clinical success.

Regulatory considerations also play a pivotal role in advancing this compound into clinical trials. Compliance with Good Manufacturing Practices (GMP) ensures consistent quality control during large-scale synthesis. Additionally, preclinical data must meet stringent regulatory standards set by agencies such as the U.S. Food and Drug Administration (FDA) before human testing can commence. These rigorous evaluations safeguard patient safety while validating therapeutic promise.

In conclusion,4-(4-Methoxyphenyl)-2-methylthiazole, identified by CAS number 50834-78-1, represents a compelling example of how structural innovation can yield novel pharmacological entities with significant therapeutic potential. Its unique combination of chemical features positions it as a versatile scaffold for addressing diverse diseases—from cancer to neurodegenerative disorders—while modern synthetic techniques enhance accessibility for drug development programs worldwide.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:50834-78-1)4-(4-Methoxyphenyl)-2-methylthiazole
A871442
Purity:99%
Quantity:5g
Price ($):179.0
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